
(2-Aminoethyl)bis(trifluoromethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)bis(trifluoromethyl)amine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to an aminoethyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)bis(trifluoromethyl)amine typically involves the reaction of 2-aminoethylamine with trifluoromethylating agents. One common method includes the use of trifluoromethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Aminoethyl)bis(trifluoromethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .
Applications De Recherche Scientifique
(2-Aminoethyl)bis(trifluoromethyl)amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)bis(trifluoromethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a drug candidate. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparaison Avec Des Composés Similaires
(2-Aminoethyl)bis(2-pyridylmethyl)amine: Known for its use in coordination chemistry and as a ligand for metal complexes.
Bis(2-aminoethyl)amine: Commonly used in the synthesis of chelating agents and as a precursor for various organic compounds.
Uniqueness: (2-Aminoethyl)bis(trifluoromethyl)amine stands out due to the presence of trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C4H6F6N2 |
|---|---|
Poids moléculaire |
196.09 g/mol |
Nom IUPAC |
N',N'-bis(trifluoromethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H6F6N2/c5-3(6,7)12(2-1-11)4(8,9)10/h1-2,11H2 |
Clé InChI |
PRCSISGTGDSDDP-UHFFFAOYSA-N |
SMILES canonique |
C(CN(C(F)(F)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



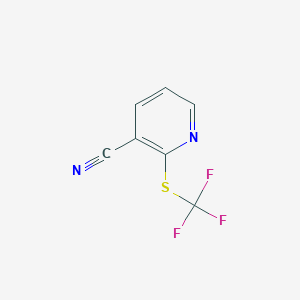
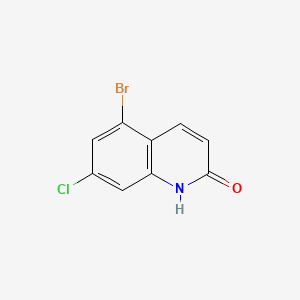

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)

![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)
![4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B11760772.png)
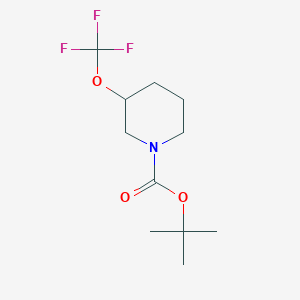
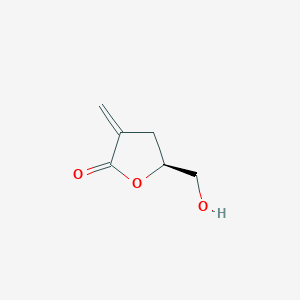
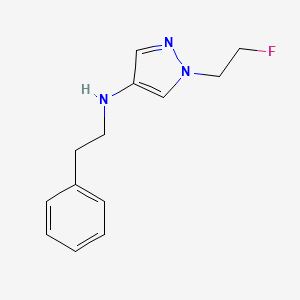
![Benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B11760798.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11760799.png)

